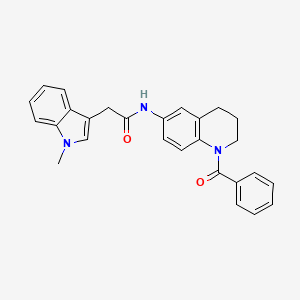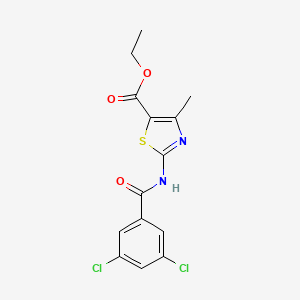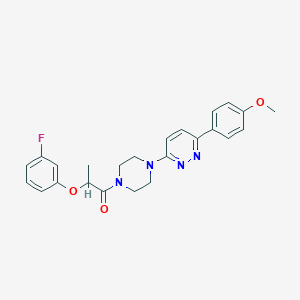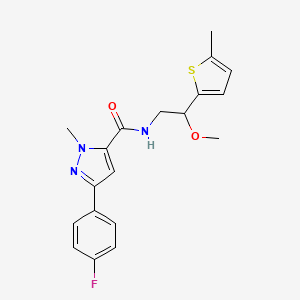![molecular formula C25H22FNO4S B2890172 3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 866845-87-6](/img/structure/B2890172.png)
3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one” is a complex organic molecule. It contains a quinolin-4-one moiety, which is a bicyclic compound with a benzene ring fused to a pyridine at two adjacent carbon atoms . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Applications De Recherche Scientifique
Synthesis and Evaluation in Medicinal Chemistry
Compounds similar to 3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one have been synthesized and evaluated for their biological activities. For instance, derivatives of 2,3-diaryl pyrazines and quinoxalines with similar sulfamoyl/methylsulfonyl-phenyl pharmacophores have shown selective COX-2 inhibitory activity, which is significant in developing anti-inflammatory drugs (Singh et al., 2004).
Synthesis Techniques
The synthesis of Zinquin Ester and Zinquin Acid, which are zinc(II)-specific fluorophores, involves compounds with a structure similar to the quinolin-4-one derivative. These compounds are used in the study of biological Zinc(II) due to their specific fluorescence properties (Mahadevan et al., 1996).
Applications in Antibacterial Agents
Similar quinolone derivatives have been synthesized and evaluated for their antibacterial activity. For example, novel 1-(2-fluorovinyl)-4-quinolone-3-carboxylic acid derivatives have been developed as conformationally restricted analogues of fleroxacin, an antibacterial agent (Asahina et al., 2005).
Use in Broad-Spectrum Antibacterial Synthesis
The synthesis of new 2-sulfonylquinolone derivatives, such as ethyl 1-cyclopropyl-6,7-difluoro-2-methanesulfonyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, has been reported. These compounds are key intermediates in the production of potent broad-spectrum antibacterial agents effective against resistant organisms like MRSA (Hashimoto et al., 2007).
Exploration in Organic Electronics
Studies on compounds with a quinoline base structure have shown changes in optical properties upon UV irradiation, indicating potential applications in organic electronics and photonics (Gaml, 2018).
Antitumor Activity
Quinolone derivatives have been synthesized and evaluated for their antitumor activities, showing the potential for development as antitumor agents. The presence of specific substituents in the quinolone structure has been found to be essential for antimitotic activity (Hadjeri et al., 2004).
Fluorescence Studies for Metal Ion Detection
Quinoline-containing compounds have been utilized for the development of novel fluorophores, such as di-4-(2-quinolinylhydrazinyl)diphenyl sulfone, which exhibit fluorescence properties useful for metal ion detection, like Ag-ion, and pH sensing (Gong et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4S/c1-3-31-20-9-11-21(12-10-20)32(29,30)24-16-27(15-18-7-5-4-6-17(18)2)23-13-8-19(26)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJCETPQLPVXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-((2-amino-2-oxoethyl)thio)-N-(sec-butyl)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2890091.png)



![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)





![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2890103.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B2890105.png)
![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2890106.png)

